molecular formula C10H12ClN B2811125 6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1691757-71-7

6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2811125
CAS No.: 1691757-71-7
M. Wt: 181.66
InChI Key: QNOPUXZYUMXMTC-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12ClN. It belongs to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 8th position on the tetrahydroisoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of isoquinoline derivatives followed by chlorination and methylation steps. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and chlorinating agents like thionyl chloride (SOCl2) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 6-Chloro-1,2,3,4-tetrahydroisoquinoline
  • 8-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 6-Chloro-8-methylquinoline

Comparison: 6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the combined presence of both chlorine and methyl groups on the tetrahydroisoquinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chlorine atom enhances its electrophilic character, making it more reactive in substitution reactions, while the methyl group can influence its lipophilicity and membrane permeability .

Properties

IUPAC Name

6-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOPUXZYUMXMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CNCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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